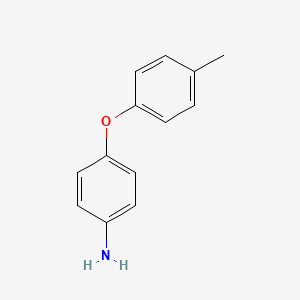

4-(p-Tolyloxy)aniline

説明

特性

IUPAC Name |

4-(4-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCGOYHSWIYEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194277 | |

| Record name | 4-(p-Tolyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41295-20-9 | |

| Record name | 4-(4-Methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41295-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(p-Tolyloxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041295209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41295-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(p-Tolyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(p-tolyloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(P-TOLYLOXY)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84YC2XPK5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 P Tolyloxy Aniline

Classical and Contemporary Synthetic Routes to 4-(p-Tolyloxy)aniline

The synthesis of this compound can be achieved through several established and modern chemical pathways. These routes primarily involve the formation of the diaryl ether bond and the introduction or modification of the amine functional group.

Condensation Reactions in this compound Synthesis

A primary method for constructing the diaryl ether linkage in this compound is through condensation reactions, most notably the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.org For the synthesis of a precursor to this compound, this typically involves the reaction of 4-halonitrobenzene (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) with p-cresol (B1678582) in the presence of a copper catalyst and a base. wikipedia.orgarkat-usa.org

The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 200°C) and the use of polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org Modern variations have improved upon these conditions by using soluble copper catalysts supported by ligands, which can facilitate the reaction at lower temperatures. wikipedia.orgorganic-chemistry.org An analogous synthesis for the isomer 4-(o-tolyloxy)aniline involves the reaction of an o-tolyl halide with 4-aminophenol (B1666318), showcasing the versatility of this condensation approach. ontosight.ai

A study on the Ullmann coupling of aryl bromides with p-cresol highlighted the effect of solvents and catalysts. The research indicated that non-polar solvents like toluene (B28343) or o-xylene (B151617) were more effective than polar solvents such as NMP for this specific transformation when using a CuIPPh₃ catalyst. arkat-usa.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Observation |

| 4-Chloronitrobenzene | Phenol | Copper | p-Nitrophenyl phenyl ether | Illustrative of traditional Ullmann ether synthesis. wikipedia.org |

| Aryl Halide | Aniline (B41778) | Copper(I) iodide/phenanthroline | N-Aryl Aniline | Known as the Goldberg reaction, a C-N coupling variant. wikipedia.org |

| Aryl Bromide | p-Cresol | CuIPPh₃ / K₂CO₃ | 4-Aryloxy-toluene | Reaction proceeds effectively in non-polar solvents like toluene. arkat-usa.org |

Reduction Strategies for Nitroaromatic Precursors to this compound

Once the diaryl ether precursor, 1-(4-methylphenoxy)-4-nitrobenzene, is synthesized, the final step is the reduction of the nitro group to an amine. This transformation is a cornerstone of aromatic chemistry, and numerous methods are available. wikipedia.orgsci-hub.st

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. The nitroaromatic precursor is treated with hydrogen gas in the presence of a metal catalyst. wikipedia.org

Raney Nickel: A common and effective catalyst for this reduction. wikipedia.org

Palladium on Carbon (Pd/C): Another highly efficient catalyst that promotes the reaction under relatively mild conditions. wikipedia.org

Platinum(IV) Oxide (PtO₂): Also used for the hydrogenation of nitroarenes. wikipedia.org

Chemical Reduction: A variety of chemical reducing agents can be employed, offering alternatives to catalytic hydrogenation, which can be particularly useful for substrates with functional groups sensitive to hydrogenolysis. sci-hub.storganic-chemistry.org

Metal/Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl or acetic acid). wikipedia.org Iron in acidic media is a frequently used combination. wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can selectively reduce nitro groups, which is beneficial in molecules with multiple reducible functionalities. wikipedia.org

Diborane Derivatives: Reagents like tetrahydroxydiboron (B82485) have been used for the metal-free reduction of nitroaromatics in water. organic-chemistry.org

The choice of reduction method depends on factors such as substrate tolerance to reaction conditions, desired selectivity, and scale of the reaction. sci-hub.st

Catalysis in the Synthesis of this compound and Related Aryl Ethers

Catalysis is central to the efficient synthesis of diaryl ethers like this compound. Both the formation of the ether linkage and the reduction of the nitro group are typically catalytic processes.

Transition Metal-Catalyzed Coupling Reactions for Phenol-Amine Linkages

The formation of the aryl ether C-O bond is predominantly achieved through transition metal catalysis. semanticscholar.orgmdpi.com

Copper-Catalyzed Reactions (Ullmann Reaction): As previously discussed, copper is the classic metal for this transformation. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the in-situ formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org Innovations include the use of ligands like N,N-dimethylglycine or various phenanthrolines to facilitate the reaction under milder conditions. organic-chemistry.org

Palladium-Catalyzed Reactions (Buchwald-Hartwig Etherification): Palladium catalysts, known for their role in C-N and C-C cross-coupling, can also be used for C-O bond formation. These reactions often employ bulky, electron-rich phosphine (B1218219) ligands and can proceed under mild conditions, offering an alternative to the often harsh Ullmann coupling. organic-chemistry.org Palladium-catalyzed methods have been developed for coupling aryl halides with a wide range of primary alcohols. organic-chemistry.org

| Metal Catalyst | Ligand Type | Reactants | Reaction Type | Advantage |

| Copper | Phenanthrolines, N,N-dimethylglycine | Aryl Halide + Phenol | Ullmann Condensation | Cost-effective, well-established. wikipedia.orgorganic-chemistry.org |

| Palladium | Bulky Phosphines (e.g., Biarylphosphines) | Aryl Halide/Triflate + Alcohol/Phenol | Buchwald-Hartwig Etherification | Milder conditions, broader substrate scope. organic-chemistry.org |

Heterogeneous and Homogeneous Catalytic Systems

Both heterogeneous and homogeneous catalysts are employed in the synthetic pathways leading to this compound. sci-hub.stbaranlab.org

Heterogeneous Catalysis: In this system, the catalyst is in a different phase from the reactants, which simplifies its removal from the reaction mixture, a significant advantage for industrial processes. baranlab.orgresearchgate.net

Nitro Group Reduction: Catalysts like Pd/C, PtO₂, and Raney Nickel are classic examples of heterogeneous catalysts used for hydrogenation. wikipedia.orgsci-hub.st

Ullmann Coupling: Recent research has explored the use of copper nanoparticles (Cu-NPs) or copper supported on materials like zeolites as recyclable heterogeneous catalysts for O-arylation reactions, aiming for more environmentally friendly processes. mdpi.com

Homogeneous Catalysis: Here, the catalyst is dissolved in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions. sci-hub.st

Ullmann Coupling: Modern Ullmann-type reactions often use soluble copper-ligand complexes that operate as homogeneous catalysts. wikipedia.org

Nitro Group Reduction: While less common than heterogeneous systems, homogeneous catalysts based on rhodium have been investigated for the reduction of nitroarenes. sci-hub.st

The distinction between these systems is crucial for process development, balancing factors of catalyst activity, selectivity, cost, and reusability. sci-hub.stbaranlab.org

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold contains a reactive primary aromatic amine group, which is a key site for further chemical modification and derivatization. This allows for the synthesis of a wide range of more complex molecules.

The primary amine can undergo a variety of standard transformations:

Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides. A specific example is the reaction of this compound with methanesulfonyl chloride in the presence of pyridine (B92270) to yield the corresponding N-[4-(p-tolyloxy)phenyl]methanesulfonamide.

Alkylation and Arylation: The nitrogen can be alkylated or can participate in further C-N cross-coupling reactions to form secondary or tertiary amines.

Diazotization: The aniline can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This highly versatile intermediate can then be subjected to a range of Sandmeyer-type reactions to introduce functionalities such as -OH, -CN, -X (halogens), or to participate in azo-coupling reactions.

These derivatization strategies are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule. For instance, attaching different functional groups to the amine can alter solubility, electronic properties, and biological activity. The use of related aniline structures, like N-(4-aminophenyl)piperidine, as derivatizing agents to enhance analytical detection highlights the inherent reactivity and utility of the aminophenyl moiety. nih.gov

Amide Formation and Substitution Reactions

The amino group of this compound is a primary site for chemical modification, readily undergoing acylation and related substitution reactions to form amides and sulfonamides. These reactions are fundamental in organic synthesis, often employed to protect the amino group, modify the electronic properties of the molecule, or to build more complex molecular architectures.

A notable example is the reaction of this compound with sulfonyl chlorides to yield sulfonamides. For instance, the reaction with methanesulfonyl chloride in the presence of a base like pyridine proceeds efficiently to furnish N-(4-(p-tolyloxy)phenyl)methanesulfonamide. This transformation highlights the nucleophilic character of the aniline nitrogen.

Table 1: Synthesis of N-(4-(p-tolyloxy)phenyl)methanesulfonamide

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| This compound | Methanesulfonyl chloride | Pyridine | Dichloromethane | N-(4-(p-tolyloxy)phenyl)methanesulfonamide |

The formation of acetamides is another crucial reaction, often utilized as a protective strategy in electrophilic aromatic substitution reactions. By converting the highly activating amino group into a less activating acetamido group, the reactivity of the aniline ring can be attenuated, allowing for more controlled substitutions. byjus.comresearchgate.net The synthesis of N-(4-(p-tolyloxy)phenyl)acetamide can be achieved by treating this compound with acetic anhydride. jetir.org This resulting acetamide (B32628) can then be subjected to further transformations, after which the acetyl group can be removed by hydrolysis to regenerate the amino group.

Heterocyclic Ring Incorporations and Cyclization Reactions

The structure of this compound serves as a valuable scaffold for the synthesis of various heterocyclic compounds. The presence of the aniline moiety allows for its participation in a range of classical and modern cyclization reactions to form fused ring systems, which are prevalent in medicinal chemistry and materials science.

Quinoline (B57606) Synthesis:

Two of the most well-established methods for quinoline synthesis, the Skraup and Friedländer syntheses, can theoretically be applied to this compound.

Skraup Synthesis: This reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form a quinoline. wikipedia.orgorganicreactions.org By using this compound as the amine component, it is possible to synthesize a quinoline ring fused to the tolyloxy-substituted benzene (B151609) ring. The reaction is known for its harsh conditions but is a versatile method for accessing a wide range of quinolines. researchgate.netiipseries.orggoogle.com

Friedländer Synthesis: This method provides a milder alternative for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org While this compound itself is not a 2-aminoaryl ketone, it can be a precursor to such a molecule, or it can participate in modified versions of this synthesis. The reaction is often catalyzed by acids or bases. nih.govnih.gov

Schiff Base Formation and Subsequent Cyclizations:

This compound readily reacts with aldehydes and ketones to form Schiff bases or imines. jetir.orgacta.co.inekb.egderpharmachemica.comyoutube.com These imines are versatile intermediates that can undergo further cyclization reactions. For instance, the reaction with dicarbonyl compounds can lead to the formation of various heterocyclic systems. nih.gov

Table 2: Examples of Heterocyclic Syntheses Involving Aniline Derivatives

| Reaction Name | Aniline Derivative | Co-reactant(s) | Key Conditions | Heterocyclic Product |

| Skraup Synthesis | Substituted Aniline | Glycerol, H₂SO₄, Oxidizing Agent | High Temperature | Substituted Quinoline |

| Friedländer Synthesis | 2-Aminoaryl Ketone | Compound with α-methylene group | Acid or Base Catalyst | Substituted Quinoline |

| Schiff Base Formation | Primary Aniline | Aldehyde or Ketone | Mild, often with acid/base catalyst | Imine |

Modifications on the Aniline Moiety

The aniline ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the amino group. This directs incoming electrophiles primarily to the ortho and para positions relative to the amino group.

Halogenation:

Direct bromination of aniline typically leads to polysubstitution due to the strong activating effect of the amino group. byjus.com To achieve monosubstitution, it is common practice to first protect the amino group as an acetamide. jetir.org The resulting N-(4-(p-tolyloxy)phenyl)acetamide can then be brominated, with the bromine atom preferentially adding to the ortho position relative to the acetamido group. Subsequent hydrolysis of the amide yields the monobrominated this compound.

Nitration:

The nitration of anilines can be complex. Direct nitration with a mixture of nitric and sulfuric acids can lead to oxidation and the formation of a significant amount of the meta-substituted product, as the acidic conditions protonate the amino group to form the meta-directing anilinium ion. byjus.comyoutube.com To circumvent this, the amino group is typically first protected by acetylation. Nitration of the resulting acetanilide, followed by hydrolysis, yields the desired para-nitroaniline derivative. magritek.com In the case of this compound, the position para to the amino group is already occupied, so nitration would be expected to occur at the ortho positions.

Sulfonation:

Sulfonation of anilines with sulfuric acid typically leads to the formation of the corresponding sulfanilic acid. byjus.com The reaction proceeds via the anilinium hydrogen sulfate (B86663) salt, which upon heating, rearranges to the p-aminobenzenesulfonic acid. For this compound, sulfonation would be expected to occur at the ortho position to the amino group.

Modifications on the Tolyloxy Moiety

The tolyloxy moiety of this compound also presents opportunities for chemical modification, although these are less commonly explored compared to reactions on the aniline part. The tolyl group consists of a benzene ring and a methyl group, both of which can be sites for further reactions.

The methyl group on the tolyl ring is a potential site for oxidation. Under appropriate conditions, it could be oxidized to a carboxylic acid, an aldehyde, or an alcohol, providing a handle for further functionalization.

The benzene ring of the tolyloxy group is less activated towards electrophilic aromatic substitution compared to the aniline ring. However, under forcing conditions, substitution reactions such as halogenation or nitration could potentially occur on this ring as well. The directing effects of the ether oxygen and the methyl group would influence the position of substitution.

Spectroscopic Characterization and Structural Elucidation of 4 P Tolyloxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H-NMR spectrum of 4-(p-tolyloxy)aniline provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the two phenyl rings typically appear as complex multiplets in the region of δ 6.6-7.4 ppm. The protons of the amino group (-NH₂) usually give rise to a broad singlet, the chemical shift of which can be variable. A characteristic singlet for the methyl (-CH₃) group protons on the tolyl moiety is observed at approximately δ 2.19 ppm. rsc.org

For instance, in a study of N-substituted anilines, the aromatic protons of a related compound, 4-methyl-N-(4-nitrophenyl) aniline (B41778), were observed as doublets at δ 8.09, 7.19, 7.11, and 6.87 ppm, while the methyl protons appeared as a singlet at δ 2.36 ppm. rsc.org This highlights the distinct regions where protons of this compound would be expected to resonate.

Table 1: ¹H-NMR Spectroscopic Data for this compound and Related Compounds

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| p-Toluidine | -CH₃ | 2.19 | s | rsc.org |

| -NH₂ | 3.40 | br s | rsc.org | |

| Aromatic-H | 6.69 | d | rsc.org | |

| Aromatic-H | 6.91 | d | rsc.org | |

| 4-Methyl-N-(4-nitrophenyl) aniline | -CH₃ | 2.36 | s | rsc.org |

| Aromatic-H | 8.09 | d | rsc.org | |

| Aromatic-H | 7.19 | d | rsc.org | |

| Aromatic-H | 7.11 | d | rsc.org | |

| Aromatic-H | 6.87 | d | rsc.org | |

| -NH- | 6.35 | s | rsc.org |

s = singlet, br s = broad singlet, d = doublet

The ¹³C-NMR spectrum of this compound provides valuable information about the carbon skeleton. The spectrum will show distinct signals for the methyl carbon, the aromatic carbons, and the carbons bonded to the nitrogen and oxygen atoms. The methyl carbon of the tolyl group typically appears at a chemical shift of around δ 20.6 ppm. rsc.org The aromatic carbons resonate in the region of δ 114-152 ppm. rsc.orgnih.gov The carbon atoms attached to the ether oxygen and the amino group will have characteristic chemical shifts influenced by these heteroatoms.

In related aniline derivatives, the carbon signals have been assigned based on their chemical environment. For example, in 4-methyl-N-(4-nitrophenyl) aniline, the carbon signals appear at δ 151.36, 139.64, 137.13, 135.19, 130.70, 126.73, 123.06, 113.60, and 21.38 (-CH₃). rsc.org The study of soluble polyaniline has also utilized ¹³C-NMR to identify benzoid and quinoid ring structures based on their characteristic chemical shifts. kpi.ua

Table 2: ¹³C-NMR Spectroscopic Data for this compound and Related Compounds

| Compound | Carbon Type | Chemical Shift (δ, ppm) | Reference |

| This compound | Aromatic C | 151.9, 141.5, 138.1, 132.3, 128.8, 128.2, 127.1, 122.9, 114.5, 113.8 | rsc.org |

| p-Toluidine | -CH₃ | 20.6 | rsc.org |

| Aromatic C | 115.4, 127.7, 129.9, 144.2 | rsc.org | |

| 4-Methyl-N-(4-nitrophenyl) aniline | -CH₃ | 21.38 | rsc.org |

| Aromatic C | 151.36, 139.64, 137.13, 135.19, 130.70, 126.73, 123.06, 113.60 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, the C-O-C ether linkage, and the C-H bonds of the aromatic rings and the methyl group. nih.gov

Specifically, the N-H stretching vibrations of the primary amine typically appear as two bands in the range of 3300-3500 cm⁻¹. The C-N stretching vibration is usually observed in the region of 1250-1350 cm⁻¹. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is seen just below 3000 cm⁻¹. The characteristic C-O-C stretching of the diaryl ether would be expected in the 1230-1270 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Reference |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | rsc.org |

| Amine (-NH₂) | N-H Bend | 1590 - 1650 | |

| Aromatic Ring | C-H Stretch | > 3000 | |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | |

| Ether (-O-) | C-O-C Stretch | 1230 - 1270 | |

| Methyl (-CH₃) | C-H Stretch | < 3000 | |

| Amine (C-N) | C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight of 199.25 g/mol . nih.gov

The fragmentation of this compound under electron ionization would likely involve cleavage of the ether bond and fragmentation of the aromatic rings. Common fragmentation patterns for anilines include the loss of a hydrogen atom to form an [M-1]⁺ ion, and the loss of HCN to form an ion at m/z 66. miamioh.edu The fragmentation of the ether linkage could lead to ions corresponding to the tolyloxy cation (m/z 107) and the aminophenyl cation (m/z 92). The molecular ion peak for aniline itself is at m/z 93. miamioh.edu

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| 199 | [C₁₃H₁₃NO]⁺ (Molecular Ion) |

| 108 | [C₇H₈O]⁺ |

| 107 | [C₇H₇O]⁺ |

| 92 | [C₆H₆N]⁺ |

Data based on typical fragmentation patterns and GC-MS data. nih.gov

Advanced Spectroscopic Techniques in this compound Research

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. For example, a related compound, 4-phenylazoaniline, has an absorbance peak at 381 nm. aatbio.com The absorption spectrum of this compound would be influenced by the aniline and tolyloxy chromophores. The NIST Chemistry WebBook provides UV/Visible spectrum data for p-toluidine, a structural component of this compound. nist.gov

Fluorescence Spectroscopy and Quenching Mechanisms

The photoluminescent properties of diaryl ether derivatives, such as this compound, are of significant interest due to their potential applications in materials science and as fluorescent probes. The fluorescence characteristics of these molecules are intrinsically linked to their electronic structure, which is defined by the nature of the aromatic rings and the bridging ether linkage. The presence of an electron-donating amino group on one phenyl ring and a methyl-substituted phenoxy group on the other establishes a donor-π-acceptor (D-π-A) type system, which often leads to interesting photophysical phenomena, including intramolecular charge transfer (ICT).

Detailed Research Findings

While specific detailed research on the fluorescence spectroscopy of this compound is not extensively documented in publicly available literature, the behavior of analogous 4-phenoxyaniline (B93406) and other amino-substituted diaryl ether derivatives provides a strong basis for predicting its properties. Studies on similar compounds reveal that the fluorescence emission is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.govnih.gov This sensitivity arises from changes in the dipole moment of the molecule upon excitation. In polar solvents, the excited state, which often possesses a more pronounced charge transfer character, is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum compared to nonpolar solvents. nih.govacs.org

The fluorescence quantum yield of such compounds is also significantly influenced by the solvent. In many donor-acceptor systems, an increase in solvent polarity can lead to a decrease in fluorescence quantum yield. nih.gov This is often attributed to the stabilization of the ICT state, which can promote non-radiative decay pathways, effectively quenching the fluorescence.

Fluorescence quenching, the process that leads to a decrease in fluorescence intensity, can occur through various mechanisms. For compounds like this compound, which contains an aniline moiety, several quenching pathways are plausible. Aniline and its derivatives are known to be susceptible to fluorescence quenching by various molecules, including electron acceptors, acids, and even water. iosrjournals.orgnih.gov

Static vs. Dynamic Quenching:

Quenching mechanisms are broadly classified as either static or dynamic. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This interaction effectively reduces the concentration of the fluorophore that can be excited. In contrast, dynamic quenching, or collisional quenching, occurs when the excited fluorophore collides with a quencher molecule, leading to de-excitation without the emission of a photon. nih.gov

For aniline derivatives, both static and dynamic quenching have been observed depending on the quencher and the solvent system. iosrjournals.org The nature of the quenching process can often be elucidated by analyzing the fluorescence lifetime of the fluorophore in the presence of the quencher. In dynamic quenching, the fluorescence lifetime decreases as the quencher concentration increases, whereas in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.

Potential Quenching Mechanisms for this compound:

Photoinduced Electron Transfer (PET): In the presence of suitable electron acceptors, the excited this compound molecule can donate an electron, leading to the formation of a radical ion pair and subsequent non-radiative decay. This is a common quenching mechanism for aromatic amines. nih.gov

Intersystem Crossing: The presence of heavy atoms or specific structural features can enhance the rate of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), which is typically non-emissive or phosphorescent at much longer timescales, thus quenching the fluorescence. nih.gov

Solvent Effects: As mentioned, polar protic solvents like water can act as quenchers for aromatic amines. nih.gov This can occur through hydrogen bonding interactions with the amino group, which can facilitate non-radiative decay channels.

To illustrate the expected fluorescence properties and quenching behavior of this compound, the following data tables present hypothetical, yet scientifically plausible, data based on studies of analogous compounds.

Table 1: Hypothetical Solvatochromic Effects on the Fluorescence of this compound

| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |

| Cyclohexane | 2.02 | 380 | 0.65 |

| Toluene (B28343) | 2.38 | 395 | 0.58 |

| Dichloromethane | 8.93 | 415 | 0.42 |

| Acetonitrile (B52724) | 37.5 | 430 | 0.25 |

| Methanol | 32.7 | 445 | 0.18 |

Table 2: Hypothetical Fluorescence Quenching Data for this compound with a Generic Quencher

| Quencher Concentration (M) | Fluorescence Intensity (a.u.) | I₀/I | Fluorescence Lifetime (τ, ns) |

| 0.00 | 100 | 1.0 | 5.0 |

| 0.01 | 80 | 1.25 | 4.0 |

| 0.02 | 67 | 1.50 | 3.3 |

| 0.04 | 50 | 2.00 | 2.5 |

| 0.06 | 40 | 2.50 | 2.0 |

I₀ is the fluorescence intensity in the absence of the quencher, and I is the fluorescence intensity at a given quencher concentration.

The linear relationship between I₀/I (the Stern-Volmer relationship) and the quencher concentration, coupled with the decrease in fluorescence lifetime, would suggest a dynamic quenching mechanism in this hypothetical scenario.

Medicinal Chemistry and Biological Applications of 4 P Tolyloxy Aniline Derivatives

Antimicrobial and Antifungal Activities

Derivatives of 4-(p-tolyloxy)aniline have demonstrated notable antimicrobial and antifungal activities. For instance, novel α-aminophosphonate chitosan (B1678972) derivatives incorporating the this compound moiety have been synthesized and evaluated for their antifungal properties against crop-threatening pathogenic fungi. nih.gov These derivatives, namely (4-tolyloxy)-pyrimidyl-dimethyl-α-amino-phosphonate chitosan (α-ATPMCS) and (4-tolyloxy)-pyrimidyl-diethyl-α-aminophosphonate chitosan (α-ATPECS), exhibited broad-spectrum antifungal activity that was significantly enhanced compared to unmodified chitosan. nih.gov

At a concentration of 250 mg/L, both α-ATPMCS and α-ATPECS completely inhibited the growth of Phomopsis asparagi and Fusarium oxysporum. nih.gov This level of inhibition was markedly stronger than that of the commercial fungicide polyoxin. nih.gov Preliminary mechanistic studies suggest that these chitosan derivatives may exert their antifungal effect by disrupting the fungal cell membrane's permeability. nih.gov

Furthermore, research into various substituted anilines and nitrobenzenes has highlighted their potential as antifungal agents against a range of fungi, including Aspergillus niger, Aspergillus oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes, indicating the broad applicability of the aniline (B41778) scaffold in antifungal drug discovery. nih.gov Other studies on novel tetracyclic quinobenzothiazine derivatives, synthesized from aniline derivatives, have also shown significant activity against various bacterial strains, including multidrug-resistant isolates. nih.gov

Anticancer Potential and Associated Molecular Mechanisms

The this compound framework has been a valuable starting point for the design of potent anticancer agents. These derivatives have been shown to exert their effects through various mechanisms, including enzyme inhibition and ion channel modulation.

Ion Channel Modulation

Anoctamin 1 (ANO1): Anoctamin 1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that is overexpressed in several cancers, including esophageal squamous cell carcinoma and breast cancer, where it is linked to tumor progression. wikipedia.orgnih.gov ANO1 plays a role in various cellular functions such as proliferation, survival, and migration. frontiersin.org The modulation of ANO1 activity is a potential therapeutic strategy. For instance, the anion selectivity of ANO1 can be dynamically regulated by the Ca2+/calmodulin complex, which could be a target for therapeutic intervention. nih.gov

In Vitro and In Silico Correlative Studies in Anticancer Research

The anticancer potential of various heterocyclic compounds derived from structures related to this compound has been explored through a combination of laboratory experiments and computational modeling.

In Vitro Screening: A variety of synthesized compounds, including derivatives of 4-hydroxyquinolone and 4-phenyl-2-quinolone, have been tested against different cancer cell lines such as HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast). rsc.orgnih.gov For example, certain 4-phenyl-2-quinolone derivatives displayed excellent antiproliferative activities, with one compound showing an IC50 of 0.32 μM against the COLO205 cell line. nih.gov Similarly, specific mannopyranoside analogs have demonstrated dose-dependent cytotoxicity against Ehrlich ascites carcinoma cells. nih.gov

In Silico Docking and Modeling: To understand the molecular basis of their anticancer activity, molecular docking simulations have been employed. These studies have investigated the binding modes of active compounds with key cancer-related protein targets like anaplastic lymphoma kinase, cyclin-dependent kinase 2, and the colchicine-binding site of tubulin. rsc.orgnih.gov These computational approaches help in rationalizing the structure-activity relationships and guide the design of more potent and selective anticancer agents. rsc.org

Anti-inflammatory Properties of Analogues

Analogues of this compound have been investigated for their anti-inflammatory effects. One notable example is 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate (AU 8001), a derivative of tolmetin. nih.gov

AU 8001 has demonstrated inhibitory action on both acute and subacute inflammation in animal models, with an activity profile similar to tolmetin. nih.gov It was found to be particularly effective as an antiarthritic agent. nih.gov The primary mechanism of its anti-inflammatory action is believed to be the inhibition of prostaglandin (B15479496) synthesis. nih.gov Furthermore, evidence suggests that AU 8001 may also reduce the migration of leukocytes to inflamed tissues. nih.gov

Antiparasitic Activities of Analogues

The development of new antiparasitic agents is a critical area of research. While direct studies on this compound are limited, related structures and broader classes of compounds have shown promise. For example, research on alkylphosphocholine analogues has been conducted to evaluate their activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. mdpi.com These studies explore how modifications to the chemical structure impact antiparasitic efficacy. mdpi.com

Applications in Materials Science and Industrial Chemistry

Precursors for Dyes and Pigments

4-(p-Tolyloxy)aniline is a key intermediate in the synthesis of a range of dyes and pigments. The presence of the primary amine group allows for diazotization, a critical reaction in the formation of azo dyes. In this process, the amine is converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative.

The tolyloxy group in the this compound molecule influences the properties of the resulting dyes. It can enhance the thermal stability and lightfastness of the pigment. The color of the final azo dye is dependent on the specific coupling agent used in the synthesis.

Beyond azo dyes, this aniline derivative can be incorporated into more complex dye structures. Its use as a building block allows for the fine-tuning of the electronic and, consequently, the tinctorial properties of the final product.

| Application Area | Synthesis Role | Resulting Products |

| Azo Dyes | Diazo Component | Various colored dyes |

| Pigments | Intermediate | High-performance pigments |

Monomers and Intermediates in Polymer Synthesis

In the realm of polymer chemistry, this compound serves as a valuable monomer and intermediate for the creation of high-performance polymers. Its bifunctional nature, with the reactive amine group and the stable ether linkage, allows for its incorporation into polymer backbones, imparting desirable characteristics such as thermal stability and enhanced solubility.

A significant application is in the synthesis of polyimides and polyamides, which are known for their excellent mechanical strength and thermal resistance. The amine group of this compound can react with dianhydrides or diacyl chlorides to form these robust polymers. The rigid tolyloxy moiety contributes to a high glass transition temperature in the resulting polymer.

Furthermore, research has demonstrated the utility of this compound derivatives in producing soluble aromatic polyimides. The introduction of the ether linkage from the tolyloxy group can improve the processability of these polymers by increasing their solubility in organic solvents, which is a significant advantage for creating films and coatings.

| Polymer Type | Role of this compound | Key Properties of Polymer |

| Polyimides | Monomer | High thermal stability, mechanical strength |

| Polyamides | Intermediate | Chemical resistance, durability |

| Soluble Aromatic Polyimides | Monomer | Improved solubility, processability |

Advanced Functional Materials Development

The unique structural and electronic properties of this compound make it a compound of interest for the development of advanced functional materials. These materials are designed to have specific, tunable properties for a range of high-tech applications.

One area of active research is its use in the synthesis of electroactive polymers. dcu.iewikipedia.org The aniline moiety can be polymerized to form derivatives of polyaniline, a well-known conducting polymer. dcu.ie The tolyloxy group can be used to modify the electronic properties of the polymer, such as its conductivity and redox behavior, making it a candidate for use in sensors, electrochromic devices, and organic electronics. dcu.ienih.gov

Additionally, the rigid, rod-like structure of molecules derived from this compound makes them suitable for the design of liquid crystals. By attaching appropriate mesogenic units, it is possible to create novel liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal, which are essential for applications in display technologies and optical switching.

| Functional Material | Application Principle | Potential Use |

| Electroactive Polymers | Polymerization of aniline moiety | Sensors, organic electronics |

| Liquid Crystals | Incorporation of rigid molecular structure | Displays, optical switches |

Advanced Analytical Methodologies for 4 P Tolyloxy Aniline and Its Analogues

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and purification of individual components from a mixture. For 4-(p-Tolyloxy)aniline, various liquid chromatography techniques are employed to achieve high-resolution separation and purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A common approach involves reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

A typical HPLC method for the analysis of this compound and its analogues, such as o-phenoxyaniline, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acidic modifier like phosphoric acid or formic acid. sielc.com The acidic modifier helps to protonate the aniline (B41778) moiety, leading to sharper peaks and improved chromatographic resolution. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV region. For a similar compound, 4-ethoxyaniline, UV detection at 200 nm has been shown to provide high resolution and peak symmetry. sielc.com

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical but representative set of HPLC conditions based on established methods for similar aromatic amines.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. This technique is particularly valuable for high-throughput screening and rapid quality control checks of this compound.

The principles of separation in UPLC are similar to HPLC, but the smaller particle size allows for the use of higher flow rates without sacrificing separation efficiency. A UPLC method for this compound would likely employ a sub-2 µm C18 column and a gradient elution with a mobile phase of acetonitrile and acidified water. The use of UPLC coupled with mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities. researchgate.net

Table 2: Representative UPLC-MS/MS Parameters for Rapid Analysis of this compound

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 2 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | ESI+ MS/MS |

| Injection Volume | 1 µL |

| Column Temperature | 40 °C |

This table illustrates a potential UPLC-MS/MS method, drawing upon established protocols for the rapid analysis of aromatic amines.

For applications requiring high-purity this compound, such as in the synthesis of pharmaceuticals or specialty polymers, preparative chromatography is employed to isolate the target compound from reaction mixtures and impurities. This technique is a scaled-up version of analytical HPLC, utilizing larger columns and higher flow rates to process larger quantities of material. springernature.comardena.comteledynelabs.comwaters.com

The method development for preparative chromatography typically begins at the analytical scale to optimize the separation conditions. Once a robust separation is achieved, the method is scaled up by increasing the column diameter and adjusting the flow rate proportionally. The goal is to maximize the throughput while maintaining the desired purity of the collected fractions. springernature.com Reverse-phase chromatography with a C18 stationary phase is a common choice for the purification of moderately polar compounds like this compound.

Table 3: General Parameters for Preparative HPLC Purification of this compound

| Parameter | Condition |

| Column | C18, 50 x 250 mm, 10 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 50-100 mL/min |

| Detection | UV at 254 nm and/or Mass Spectrometry |

| Loading Capacity | Grams of crude material per injection |

This table provides a general outline of preparative HPLC conditions, which would be optimized based on the specific impurity profile and desired purity level.

Spectroscopic Quantification Methods

Spectroscopic methods provide a rapid and non-destructive means of quantifying the concentration of a substance in a solution. For this compound, UV-Visible spectrophotometry is a particularly suitable technique due to the presence of chromophoric aromatic rings in its structure.

UV-Visible spectrophotometry is based on the principle that a compound absorbs light at specific wavelengths. A solution of this compound exhibits a characteristic UV absorption spectrum. Aniline itself has an absorption maximum around 286 nm. aatbio.com The extended conjugation in this compound would be expected to shift this absorption to a longer wavelength. By measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared from standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined according to the Beer-Lambert law.

Table 4: Hypothetical Parameters for UV-Vis Spectroscopic Quantification of this compound

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | ~290 nm (Estimated) |

| Solvent | Ethanol or Methanol |

| Concentration Range for Calibration | 1 - 20 µg/mL |

| Path Length | 1 cm |

This table presents a plausible set of parameters for a UV-Vis quantification method, based on the known spectroscopic properties of aniline and its derivatives.

Impurity Profiling and Quality Control of this compound

Impurity profiling is a critical aspect of quality control, involving the identification and quantification of all potential impurities in a substance. For this compound, impurities can arise from the starting materials, by-products of the synthesis, or degradation products. A common synthetic route to diaryl ethers is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. wikipedia.orgmdpi.com

Potential process-related impurities from an Ullmann synthesis of this compound could include unreacted starting materials such as p-cresol (B1678582) and 4-aminophenol (B1666318) (or a protected precursor), as well as by-products from side reactions. The analytical methods of choice for impurity profiling are high-resolution chromatographic techniques such as HPLC and UPLC, often coupled with mass spectrometry for definitive identification of the impurities.

A comprehensive quality control program for this compound would involve the use of these validated analytical methods to ensure that the levels of any impurities are below predefined acceptance criteria. This guarantees the consistency and safety of the material for its intended use.

Table 5: Potential Impurities in this compound and Analytical Techniques for their Control

| Potential Impurity | Potential Source | Recommended Analytical Technique |

| p-Cresol | Unreacted starting material | HPLC-UV, GC-MS |

| 4-Aminophenol | Unreacted starting material | HPLC-UV |

| 4,4'-Diaminodiphenyl ether | By-product | HPLC-MS |

| 4-Methyldiphenyl ether | By-product | GC-MS |

This table outlines a hypothetical impurity profile based on the Ullmann condensation synthesis, along with appropriate analytical methods for their detection and control.

Q & A

Q. What are the common synthetic routes for preparing 4-(p-Tolyloxy)aniline derivatives, and how can reaction yields be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, 3-chloro-4-(p-tolyloxy)aniline was synthesized via a reaction between p-cresol and chlorinated aniline derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF, yielding 47% under reflux conditions . Optimization strategies include:

- Temperature control : Prolonged heating (24–48 hours) improves conversion but may require monitoring for side reactions.

- Catalyst screening : Transition metals (e.g., Pd) or phase-transfer catalysts can enhance regioselectivity .

- Purification : Column chromatography (e.g., CH₂Cl₂/hexane gradients) resolves byproducts, as seen in the isolation of bis-substituted derivatives with >60% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its analogs?

- Methodological Answer : Structural confirmation relies on multi-technique approaches:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm) and methoxy/methyl groups (δ 2.3–3.8 ppm). Coupling constants (e.g., J = 8–10 Hz for para-substituted aryl rings) validate substitution patterns .

- IR Spectroscopy : Stretching vibrations for C-O (1250–1050 cm⁻¹) and N-H (3350–3450 cm⁻¹) confirm ether and amine functionalities .

- HRMS (ESI/QTOF) : Accurate mass measurements (e.g., m/z 282.36 for C₁₆H₁₄N₂OS) verify molecular formulas .

Q. How does the electronic nature of substituents influence the reactivity of this compound in electrophilic aromatic substitution?

- Methodological Answer : The p-tolyloxy group is electron-donating (+M effect), activating the aromatic ring toward electrophiles. For example:

- Nitration : Directs incoming NO₂⁺ to the ortho/para positions relative to the amine group, as observed in derivatives like 3-nitro-4-(p-tolyloxy)aniline .

- Halogenation : Iodine or bromine selectively substitutes at the para position to the ether linkage, requiring mild Lewis acids (e.g., FeCl₃) to avoid overhalogenation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., overoxidation or dimerization) during the functionalization of this compound?

- Methodological Answer : Side reactions are minimized through:

- Protecting groups : Acetylation of the amine (e.g., using acetic anhydride) prevents unwanted oxidation during coupling reactions .

- Inert atmospheres : Argon/N₂ environments reduce oxidative dimerization, critical in Pd-catalyzed Ullmann or Suzuki-Miyaura reactions .

- Stoichiometric control : Limiting electrophile equivalents (e.g., 1.1 eq of iodobenzene diacetate) avoids polysubstitution .

Q. How can computational methods (e.g., DFT) predict the catalytic activity of this compound-derived ligands in transition-metal complexes?

- Methodological Answer : Density Functional Theory (DFT) models assess ligand-metal interactions:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electron-donating capacity. For example, Pd/PANI complexes show enhanced catalytic activity in cross-coupling when the HOMO of this compound aligns with Pd d-orbitals .

- Hirshfeld surface analysis : Visualizes non-covalent interactions (e.g., π-stacking in crystal structures) that stabilize metal-ligand coordination .

Q. What experimental and analytical approaches resolve contradictions in reported solubility or stability data for this compound derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity and crystallinity. A systematic protocol includes:

- Solvent screening : Test polar (DMSO, MeOH) vs. nonpolar (toluene, hexane) solvents. For instance, this compound derivatives exhibit higher solubility in DMF due to hydrogen bonding .

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability; derivatives with electron-withdrawing groups (e.g., -CF₃) degrade at lower temperatures (~200°C vs. 250°C for unsubstituted analogs) .

- X-ray crystallography : Resolves polymorphic forms that affect solubility, as seen in 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。